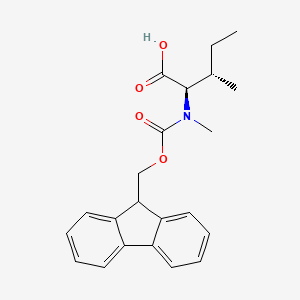

Fmoc-n-Methyl-d-allo-isoleucine

Description

Significance of Non-Proteinogenic Amino Acids in Peptide Research

The field of peptide science has expanded far beyond the 22 proteinogenic amino acids that are encoded by the genetic code. nih.gov Non-proteinogenic amino acids (NPAAs), which are not naturally incorporated into proteins during ribosomal synthesis, have become indispensable in the development of novel peptide-based therapeutics and research tools. wikipedia.orgnih.gov The incorporation of NPAAs into a peptide sequence can fundamentally alter its biological and physical properties. wikipedia.org

One of the primary advantages of using NPAAs is the enhanced metabolic stability they can confer upon a peptide. nih.gov Peptides composed solely of natural L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic potential. By introducing unnatural amino acids, such as D-isomers or other modified structures, the peptide becomes less recognizable to these enzymes, thereby increasing its in vivo half-life. wikipedia.org

Furthermore, the vast structural diversity of NPAAs allows for the fine-tuning of a peptide's conformational properties. This can lead to improved binding affinity and selectivity for its biological target. The introduction of specific side chains or backbone modifications can lock a peptide into a bioactive conformation, enhancing its potency. wikipedia.org

Rationale for N-Methylation in Peptide Design and Engineering

N-methylation, the substitution of the amide proton with a methyl group on the peptide backbone, is a strategic modification used to enhance the drug-like properties of peptides. wikipedia.orgresearchgate.net This seemingly simple alteration can have profound effects on a peptide's conformation, stability, and membrane permeability.

Moreover, N-methylation can improve a peptide's bioavailability by increasing its lipophilicity. This enhanced ability to cross biological membranes is a crucial factor in the development of orally available peptide drugs. nih.gov The synthesis of N-methylated amino acids, often as Fmoc-protected derivatives, is a well-established strategy for their incorporation into peptides during solid-phase peptide synthesis (SPPS). nih.govnih.gov

Unique Stereochemical Considerations of D-allo-Isoleucine in Peptide Architectures

Isoleucine is unique among the common amino acids in that it possesses two stereogenic centers, at the α-carbon and the β-carbon. This gives rise to four possible stereoisomers: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine. D-allo-isoleucine, with its (2R, 3S) configuration, presents a distinct spatial arrangement of its side-chain substituents compared to the other isomers.

The incorporation of D-allo-isoleucine into a peptide chain has significant stereochemical consequences that can dramatically influence the peptide's secondary and tertiary structure. The specific orientation of the methyl and ethyl groups on the β-carbon can induce unique turns and folds in the peptide backbone that are not achievable with other isoleucine isomers. This can be particularly useful in the design of peptidomimetics and constrained peptides with specific receptor-binding properties.

Studies have shown that the presence of D-allo-isoleucine can stabilize specific conformations. For instance, in some peptide sequences, the inclusion of alternating D- and L-amino acids, including D-allo-isoleucine, can promote the formation of helical structures. The precise impact of D-allo-isoleucine on peptide architecture is an active area of research, with techniques like NMR spectroscopy being employed to elucidate the conformational preferences of peptides containing this unique amino acid. researchgate.net

Physicochemical Properties of Fmoc-N-Methyl-D-allo-Isoleucine

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1356090-81-7 | researchgate.net |

| Molecular Formula | C₂₂H₂₅NO₄ | researchgate.net |

| Molecular Weight | 367.44 g/mol | researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-4-14(2)20(21(24)25)23(3)22(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,4,13H2,1-3H3,(H,24,25)/t14-,20+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIOLCJHRZWOLS-VBKZILBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conformational Analysis and Structural Impact of Fmoc N Methyl D Allo Isoleucine in Peptides

Stereochemical Effects on Peptide Folding and Topology

Stereochemistry is a fundamental determinant of peptide structure. The use of D-amino acids instead of the natural L-amino acids can induce dramatic changes in folding, leading to mirror-image structures or entirely novel topologies. Fmoc-N-methyl-D-allo-isoleucine presents a unique stereochemical profile that exerts precise control over the final folded state of a peptide. nih.govcore.ac.uk

Isoleucine has two chiral centers, giving rise to four stereoisomers: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine. The incorporation of each of these diastereomers into a peptide results in a unique three-dimensional structure. The D-allo configuration positions the side-chain's methyl and ethyl groups in a specific spatial orientation relative to the peptide backbone that is distinct from the other three isomers.

Research on peptides where an L-amino acid is replaced by a D-amino acid has shown that this single change can invert the chirality of a helical structure or stabilize turns that were previously inaccessible. nih.govrsc.org For example, a study on bombinin peptides demonstrated that substituting L-isoleucine with D-alloisoleucine significantly altered the peptide's conformational properties and folding propensity. nih.gov Therefore, using N-methyl-D-allo-isoleucine provides diastereomeric control, forcing the peptide into a conformational space that is inaccessible to peptides containing its L-counterpart or other isomers. This allows for the precise design of peptide topologies by selecting the appropriate stereochemistry at a specific position. acs.org

Table 2: Stereoisomers of Isoleucine and Their General Conformational Tendencies

| Isomer | Configuration at α-carbon | Configuration at β-carbon | Typical Impact on Secondary Structure |

|---|---|---|---|

| L-Isoleucine | S | R | Promotes β-sheets, can be part of α-helices |

| D-Isoleucine | R | S | Disrupts L-helices, can promote left-handed helices |

| L-allo-Isoleucine | S | S | Generally destabilizes common secondary structures |

| D-allo-Isoleucine | R | R | Promotes specific turn types (e.g., Type I' β-turn) |

Foldamers are synthetic oligomers that adopt well-defined, folded conformations, mimicking the structure of natural biopolymers like proteins. The design of novel foldamers relies on the use of monomers that impart predictable and stable conformational preferences. nih.gov N-methylated D-amino acids, such as N-methyl-D-allo-isoleucine, are highly valuable building blocks in this field.

The rigidifying effect of both N-methylation and the D-allo stereochemistry allows for the construction of new helical or sheet-like structures with controlled folding patterns. rsc.org By restricting the available conformational space, these residues guide the folding of the entire oligomer into a predictable topology. This approach enables the creation of synthetic molecules with precise shapes for applications in materials science and medicinal chemistry, where specific three-dimensional structures are required for function. core.ac.uk

Conformational Studies of Cyclic Peptides and Peptidomimetics Incorporating this compound

Cyclic peptides and peptidomimetics are of great interest in drug discovery due to their enhanced stability and receptor-binding affinity compared to their linear counterparts. nih.gov The incorporation of this compound into these structures is a powerful strategy for further refining their conformational properties.

In cyclic peptides, N-methylation serves to increase metabolic stability and membrane permeability, in part by removing a hydrogen bond donor. nih.gov The introduction of N-methyl-D-allo-isoleucine adds an even greater level of conformational constraint. The combination of cyclization, N-methylation, and D-allo stereochemistry severely limits the peptide's flexibility, often locking it into a single, well-defined conformation. This is highly desirable for creating high-affinity ligands, as it reduces the entropic penalty upon binding to a biological target. Conformational studies using techniques like NMR spectroscopy and molecular dynamics simulations on cyclic peptides containing N-methylated residues have shown that these modifications are key to achieving rigid and predictable three-dimensional structures. nih.gov The specific use of the D-allo isomer would further define the orientation of the side chain, influencing how the peptidomimetic presents its functional groups for molecular recognition.

Applications in Advanced Peptide Design and Research

Design of Proteolytically Stable Peptide Analogs

A primary challenge in the development of peptide-based tools for research and therapeutics is their susceptibility to degradation by proteases. The incorporation of modified amino acids like Fmoc-n-Methyl-d-allo-isoleucine is a key strategy to overcome this limitation.

The introduction of N-methylation and the use of D-amino acids are two effective strategies to enhance a peptide's resistance to enzymatic degradation. nih.govnih.gov N-methylation, the substitution of the hydrogen atom on the amide nitrogen with a methyl group, sterically hinders the approach of proteases, which are often specific for the peptide bonds of L-amino acids. nih.gov This modification effectively shields the peptide backbone from enzymatic cleavage.

Furthermore, the incorporation of a D-amino acid, such as D-allo-isoleucine, introduces a stereochemistry that is not recognized by most naturally occurring proteases, which are chiral and specific for L-amino acids. nih.gov The combination of both N-methylation and a D-amino acid in this compound provides a powerful tool for creating peptides with significantly increased stability against proteolysis. nih.govnih.gov

A study on the enzymatic degradation of MUC2 epitope peptides demonstrated that the substitution of L-amino acids with D-amino acids in the flanking regions of the epitope resulted in a significant increase in resistance to degradation in human serum and lysosomal preparations, while preserving the peptide's ability to bind to its target antibody. nih.gov

The enhanced enzymatic resistance conferred by the incorporation of this compound directly translates to an extended half-life of the peptide in biological systems. nih.govnih.gov Peptides with short in vivo half-lives, often in the range of minutes, are rapidly cleared, limiting their utility in research models that require sustained activity. nih.gov By preventing proteolytic degradation, the presence of N-methylated D-amino acids allows the peptide to remain intact and functional for a longer period. nih.govnih.gov

For instance, research has shown that modifications such as N-terminal acetylation and C-terminal amidation, which also block exopeptidase activity, can significantly prolong the half-life of peptides. nih.gov The internal placement of an N-methylated D-amino acid like n-Methyl-d-allo-isoleucine provides a more robust and localized protection against endopeptidases.

Data on the specific half-life extension provided by this compound is not widely available in public literature; however, the principles of N-methylation and D-amino acid substitution strongly support its role in extending peptide half-life.

Modulation of Peptide Bioavailability and Membrane Permeability in Research Constructs

Beyond stability, the ability of a peptide to reach its target is crucial. N-methylation can significantly influence a peptide's bioavailability and its ability to cross cellular membranes. nih.govnih.gov N-methylation can enhance a peptide's lipophilicity, which can improve its absorption and distribution. nih.gov

Furthermore, the N-methyl group can reduce the number of hydrogen bond donors in the peptide backbone, which is a favorable characteristic for passive diffusion across lipid membranes. unc.edu This is because the desolvation process, which is a key energy barrier for membrane permeation, is less energetically costly for molecules with fewer hydrogen bond donors. Studies on cyclic peptides have shown that N-methylation can significantly improve membrane permeability. nih.govmdpi.com For example, a triple-N-methylated analog of a cyclic peptide showed significantly higher intestinal permeability compared to its non-methylated counterpart. nih.gov

The strategic incorporation of this compound can therefore be used to fine-tune the pharmacokinetic properties of a research peptide, enhancing its ability to reach intracellular targets. nih.govnih.gov

| Modification | Effect on Permeability | Reference |

| N-methylation of Phe³ in Danamide D | Significantly improved RRCK cell membrane permeability. | nih.gov |

| Triple-N-methylation of a cyclic peptide | Highest intestinal permeability in a library of 30 N-methylated peptides. | nih.gov |

Role in the Engineering of Bioactive Peptides

This compound is a valuable building block in the synthesis of engineered bioactive peptides for various research applications, including the development of receptor ligands and biochemical probes. scbt.comtargetmol.com

The conformational constraints imposed by the N-methyl group can be exploited to design peptides with high affinity and selectivity for specific receptors. nih.gov By locking the peptide backbone into a particular conformation, it is possible to create ligands that fit precisely into the binding pocket of a target receptor. This can lead to the development of potent and selective agonists or antagonists for studying receptor function. The use of a D-amino acid can also contribute to unique receptor interactions that may not be achievable with peptides composed solely of L-amino acids.

While specific examples of receptor ligands synthesized using this compound are not readily found in the literature, the principles of conformational constraint through N-methylation are well-established in the design of receptor-selective peptides. nih.gov

Peptide-based probes are essential tools for studying biological processes. The stability and specific binding properties imparted by this compound make it an excellent component for the synthesis of such probes. For example, a peptide probe designed to monitor biological heme levels was synthesized using Fmoc solid-phase peptide synthesis. nih.gov The incorporation of stable, non-natural amino acids can enhance the probe's longevity and performance in complex biological environments.

The development of a peptide-based fluorescent probe for biological heme monitoring highlights the utility of synthetic peptides in creating tools for biochemical studies. nih.gov The use of Fmoc-protected amino acids is central to the synthesis of such probes. nih.gov The enhanced stability offered by this compound would be advantageous in designing more robust probes for similar applications.

Application in Peptide Aggregation Control and Inhibition Research

The strategic incorporation of modified amino acids into peptide sequences is a cornerstone of advanced therapeutic and research-driven peptide design. Among these modifications, N-methylation, particularly of specific stereoisomers like D-allo-isoleucine, has emerged as a powerful tool to control and inhibit peptide aggregation. This process is a hallmark of numerous debilitating neurodegenerative diseases, including Alzheimer's and Parkinson's disease, where the misfolding and aggregation of peptides such as amyloid-beta (Aβ) and alpha-synuclein, respectively, lead to the formation of toxic oligomers and insoluble fibrils. acs.orgnih.govnih.gov The use of this compound in solid-phase peptide synthesis (SPPS) allows for the precise placement of an N-methylated, D-amino acid within a peptide sequence, thereby acting as a potent "β-sheet breaker" and disrupting the hydrogen-bonding patterns essential for the formation of pathogenic aggregates. nih.govnih.gov

The primary mechanism by which N-methylated amino acids inhibit peptide aggregation is through steric hindrance and the disruption of the hydrogen bond network that stabilizes the β-sheet structures characteristic of amyloid fibrils. acs.orgnih.gov In a typical peptide backbone, the amide protons (-NH) can act as hydrogen bond donors, while the carbonyl oxygens (C=O) act as acceptors, facilitating the intermolecular interactions that drive aggregation. The substitution of the amide proton with a methyl group in N-methylated amino acids eliminates a crucial hydrogen bond donor site. acs.org This disruption prevents the peptide from adopting the extended β-strand conformation necessary for aggregation, effectively "capping" the growing fibril. nih.gov

Research has shown that the stereochemistry and the nature of the amino acid side chain are critical for the efficacy of these inhibitory peptides. Studies on the optimization of Aβ aggregation inhibitors have revealed that peptides composed entirely of D-amino acids exhibit enhanced proteolytic resistance and are often more effective inhibitors. acs.orgnih.gov The D-chirality, combined with large, branched hydrophobic side chains, such as that of allo-isoleucine, contributes significantly to the inhibitory activity. acs.org While specific quantitative data on peptides exclusively containing this compound is not extensively detailed in the available research, the established principles of N-methylation and the demonstrated efficacy of other N-methylated D-amino acids in inhibiting aggregation provide a strong rationale for its use.

For instance, studies on N-methylated peptides targeting the central hydrophobic core of Aβ (residues 16-20, KLVFF) have demonstrated a significant reduction in fibril formation and associated cytotoxicity. acs.org The incorporation of N-methylated residues at specific positions within this sequence disrupts the self-assembly process. These findings underscore the potential of incorporating this compound to achieve similar or even enhanced inhibitory effects, owing to its favorable structural characteristics.

The table below summarizes the key principles derived from research on N-methylated peptides in aggregation inhibition, which are applicable to peptides designed with this compound.

| Feature of Inhibitor Peptide | Rationale for Aggregation Inhibition | Supporting Research Context |

| N-Methylation | The methyl group on the backbone amide nitrogen sterically hinders the formation of intermolecular hydrogen bonds required for β-sheet elongation. acs.orgnih.gov | Studies on N-methylated derivatives of Aβ and α-synuclein fragments show a marked decrease in aggregation propensity. nih.govnih.gov |

| D-Amino Acid Chirality | Peptides containing D-amino acids are resistant to degradation by proteases, increasing their biological half-life. They can also interfere with the aggregation of L-amino acid peptides. acs.org | Research has indicated that inhibitors with all-D chirality can be more potent than their L-counterparts. acs.org |

| Hydrophobic Side Chain | The bulky and branched side chain of allo-isoleucine can contribute to steric hindrance and hydrophobic interactions that disrupt the ordered packing of aggregating peptides. acs.org | Large, branched hydrophobic side chains at key positions have been shown to be crucial for the activity of Aβ aggregation inhibitors. acs.org |

Biochemical and Mechanistic Investigations of Fmoc N Methyl D Allo Isoleucine Containing Peptides

Mechanistic Studies of Protease Resistance Imparted by N-Methylation and D-allo-Stereochemistry

Peptides are often limited as therapeutic agents due to their susceptibility to degradation by proteases. nih.govrsc.org The introduction of Fmoc-N-methyl-D-allo-isoleucine into a peptide sequence addresses this limitation through two distinct yet synergistic mechanisms: N-methylation and the use of a D-allo stereoisomer.

N-Methylation: The presence of a methyl group on the amide nitrogen of the peptide backbone fundamentally alters its susceptibility to proteolytic cleavage. nih.govrsc.orgresearchgate.net Proteases recognize and bind to their substrates through a series of specific interactions with the peptide backbone and side chains. A critical step in the catalytic mechanism of many proteases involves the formation of a hydrogen bond with the amide proton of the scissile bond. N-methylation eliminates this amide proton, thereby sterically hindering the approach of the protease and disrupting the hydrogen bonding network essential for substrate recognition and catalysis. nih.gov This modification has been shown to dramatically increase the half-life of peptides in the presence of various proteases. nih.govnih.gov For instance, studies on N-methylated peptides have demonstrated a significant increase in resistance to enzymes like trypsin. nih.gov

D-allo-Stereochemistry: Proteases are chiral enzymes that have evolved to specifically recognize and cleave peptide bonds between L-amino acids. researchgate.net The incorporation of a D-amino acid, such as D-allo-isoleucine, introduces a stereochemistry that is incompatible with the active site of most common proteases. researchgate.netnih.gov This "stereochemical shield" effectively prevents the peptide from fitting into the enzyme's binding pocket, thus rendering the adjacent peptide bonds resistant to hydrolysis. nih.gov The D-allo configuration of isoleucine, an epimer of D-isoleucine, further contributes to this resistance by presenting a unique side-chain orientation that is not recognized by proteases.

The combination of N-methylation and D-allo-stereochemistry in a single residue, this compound, provides a robust strategy for enhancing peptide stability. While N-methylation protects the specific peptide bond involving the modified amino acid, the D-allo configuration offers broader protection to the neighboring peptide bonds.

Table 1: Effect of N-Methylation and D-Amino Acid Substitution on Protease Resistance

| Modification | Mechanism of Protease Resistance | Reference |

|---|

| N-Methylation | - Eliminates amide proton, disrupting hydrogen bonding with protease.

Elucidation of Molecular Interactions with Biological Targets (excluding clinical data)

The structural constraints imposed by N-methylation and the D-allo-stereochemistry of this compound not only enhance protease resistance but also significantly influence how a peptide interacts with its biological targets. researchgate.netnih.gov These modifications can alter the peptide's conformational landscape, leading to changes in binding affinity and selectivity.

N-methylation restricts the conformational freedom of the peptide backbone by favoring a trans or cis amide bond conformation, depending on the surrounding sequence. merckmillipore.com This can pre-organize the peptide into a bioactive conformation, potentially increasing its affinity for a specific target. nih.govnih.gov Conversely, the altered conformation may disrupt binding to off-target molecules, thereby improving selectivity. nih.gov For example, N-methyl scanning has been used to generate G protein ligands with improved affinity and selectivity. nih.gov

The D-allo-isoleucine residue introduces a different side-chain orientation compared to its L-counterpart. This can lead to novel interactions with the target protein that may not be possible with natural amino acids. Depending on the topology of the binding site, the D-allo-isoleucine side chain could form new hydrophobic or van der Waals interactions, or alternatively, it could introduce steric clashes that prevent binding. The unique stereochemistry can be a powerful tool for exploring the chemical space around a binding pocket and designing peptides with tailored interaction profiles. nih.gov

The combination of these features in this compound can be strategically employed in peptide design to fine-tune molecular interactions. By replacing a key residue in a peptide ligand with this modified amino acid, it is possible to modulate its binding properties, potentially converting an agonist into an antagonist or enhancing its specificity for a particular receptor subtype.

Table 2: Impact of N-Methylation and D-Amino Acid Incorporation on Molecular Interactions

| Modification | Effect on Molecular Interactions | Research Finding Example | Reference |

|---|

| N-Methylation | - Restricts backbone conformation, potentially pre-organizing the peptide for binding.

Impact on Ribosomal and Non-Ribosomal Peptide Synthesis Pathways in Research Systems

The biosynthesis of peptides occurs through two primary pathways: ribosomal synthesis and non-ribosomal peptide synthesis (NRPS). The incorporation of modified amino acids like N-methyl-D-allo-isoleucine presents distinct challenges and opportunities within these research systems.

Ribosomal Synthesis: The ribosome, the cellular machinery responsible for protein synthesis, has a strong preference for L-amino acids. The direct incorporation of D-amino acids into peptides via ribosomal synthesis is generally not possible in standard in vitro translation systems. Similarly, while the ribosomal incorporation of some N-methylated amino acids has been achieved under specific experimental conditions, it remains a significant challenge. nih.gov The unique structure of N-methyl-D-allo-isoleucine, combining both a D-configuration and an N-methylated backbone, would likely make its direct ribosomal incorporation highly inefficient, if not impossible, using current methodologies. Research in this area focuses on engineering the translational apparatus to accommodate such unnatural building blocks.

Non-Ribosomal Peptide Synthesis (NRPS): In contrast to ribosomal synthesis, NRPS pathways, found in many microorganisms, are well-equipped to incorporate a wide variety of non-proteinogenic amino acids, including D-amino acids and N-methylated residues. nih.gov NRPSs are large, modular enzymes where each module is responsible for the incorporation and potential modification of a single amino acid. nih.gov Specific domains within these modules, such as epimerization (E) domains and N-methyltransferase (NMT) domains, catalyze the conversion of L-amino acids to D-amino acids and the N-methylation of residues, respectively. nih.gov

The biogenesis of a peptide containing N-methyl-D-allo-isoleucine via an NRPS pathway would likely involve a module with both an E domain to convert L-isoleucine to D-allo-isoleucine and an NMT domain to methylate the amino group. Studies on the biosynthesis of actinomycin, for example, have shed light on the pathways leading to the formation of D-isoleucine and N-methyl-L-alloisoleucine residues. nih.gov Understanding the substrate specificity and mechanistic intricacies of these NRPS domains is crucial for harnessing them to produce novel peptides with tailored properties.

Table 3: Compatibility of N-Methyl-D-allo-Isoleucine with Peptide Synthesis Pathways

| Synthesis Pathway | Compatibility and Considerations | Reference |

|---|

| Ribosomal Synthesis | - Highly challenging due to the ribosome's specificity for L-amino acids.

Advanced Analytical and Characterization Techniques for Research on Fmoc N Methyl D Allo Isoleucine

Spectroscopic Methods for Structure Elucidation and Conformational Analysis

Spectroscopic techniques are indispensable for probing the molecular structure and spatial arrangement of Fmoc-N-methyl-D-allo-isoleucine and peptides incorporating it.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed three-dimensional structure of molecules in solution. For this compound, both ¹H and ¹³C NMR are instrumental in confirming the presence of the N-methyl and Fmoc groups, as well as elucidating the stereochemistry.

A key application of NMR is in differentiating between the diastereomers of isoleucine, namely isoleucine and allo-isoleucine. rsc.orgnih.gov Simple ¹H and ¹³C NMR analysis allows for the distinction between these forms by examining the chemical shifts and coupling constants of the signals from the proton and carbon at the α-stereocenter. rsc.orgnih.govrsc.org For instance, the α-proton of the D-allo-isoleucine stereoisomer often appears as a new peak downfield from the corresponding L-isoleucine peak. rsc.org Similarly, the ¹³C chemical shift of the α-carbon in the D-allo-isoleucine derivative is typically found at a lower chemical shift compared to the L-isoleucine form. researchgate.net These distinct NMR signatures provide a reliable method for assigning the relative stereochemistry. researchgate.net

Table 1: Representative NMR Data for Differentiating Isoleucine and allo-Isoleucine Diastereomers

| Nucleus | Parameter | Isoleucine Derivative | allo-Isoleucine Derivative | Reference |

| ¹H | α-CH Chemical Shift | Lower Field | Higher Field (Downfield Shift) | rsc.org |

| ¹³C | α-C Chemical Shift | Higher Field | Lower Field | researchgate.net |

Note: Specific chemical shifts are highly dependent on the solvent and the full molecular structure.

Chromatographic Techniques for Purity Assessment and Stereoisomer Separation

Chromatographic methods are essential for verifying the purity of this compound and for separating it from other stereoisomers.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Peptide Analysis

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse technique for the analysis and purification of peptides. researchgate.netthermofisher.com The purity of this compound itself can be readily assessed by RP-HPLC, with typical purities exceeding 98%. sigmaaldrich.comsigmaaldrich.com When incorporated into a peptide, RP-HPLC is used to monitor the progress of the synthesis, purify the crude peptide, and assess the final purity of the product. researchgate.netnih.gov The separation is based on the differential partitioning of the analyte between a non-polar stationary phase (like C8 or C18) and a polar mobile phase. nih.gov The introduction of an N-methylated amino acid can alter the retention time of a peptide compared to its non-methylated counterpart, often due to changes in conformation and hydrophobicity. nih.gov

Table 2: Typical RP-HPLC Conditions for Peptide Analysis

| Parameter | Condition |

| Column | C8 or C18 |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | A linear gradient from low to high percentage of Mobile Phase B |

| Detection | UV at 214 nm and 280 nm |

Chiral Chromatography for Enantiomeric and Diastereomeric Resolution

Due to the presence of two chiral centers in isoleucine, four stereoisomers exist: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine. rsc.org Chiral chromatography is a specialized HPLC technique that is indispensable for separating these stereoisomers. jst.go.jpnih.govresearchgate.net This can be achieved through two main approaches:

Direct Separation: This method utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to their separation. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving underivatized amino acid enantiomers. sigmaaldrich.com

Indirect Separation: In this approach, the amino acid stereoisomers are first derivatized with a chiral reagent (a chiral derivatizing agent, CDA) to form diastereomeric pairs. nih.gov These diastereomers can then be separated on a standard achiral RP-HPLC column. nih.gov A commonly used CDA is Marfey's reagent (FDAA). nih.gov

The separation of isoleucine stereoisomers can be challenging. jst.go.jpnih.govresearchgate.net For instance, while a standard C18 column may not be sufficient, specialized columns like a pentabromobenzyl-modified silica (B1680970) gel (PBr column) in conjunction with a chiral derivatizing agent have proven effective for separating all four isoleucine stereoisomers. jst.go.jpnih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Characterization and Sequence Verification

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a cornerstone for the characterization of this compound and peptides containing this modified residue.

The molecular weight of this compound can be precisely determined using MS, confirming its elemental composition. scbt.com When this amino acid is part of a peptide, MS is used to verify the correct mass of the synthesized peptide, ensuring that all amino acids, including the modified one, have been incorporated correctly. nih.gov

For sequence verification of peptides containing this compound, tandem mass spectrometry (MS/MS) is employed. libretexts.org In an MS/MS experiment, a specific peptide ion is selected and fragmented. The resulting fragment ions (typically b- and y-ions) create a "fingerprint" that corresponds to the amino acid sequence. youtube.com The mass shift of +14 Da (for the methyl group) on the corresponding fragment ion confirms the presence and location of the N-methylation. nih.gov This detailed fragmentation analysis provides unambiguous confirmation of the peptide's primary structure. libretexts.org

Computational Chemistry and Modeling Studies

Molecular Dynamics (MD) Simulations of Peptides Containing Fmoc-N-Methyl-D-allo-Isoleucine

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of peptides containing this compound, offering insights into their dynamic behavior in various environments. These simulations track the movements of atoms over time by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and flexibility.

The presence of the N-methyl group on the D-allo-isoleucine residue significantly alters the accessible conformational space of a peptide. Unlike peptides composed of standard L-amino acids, which readily form canonical secondary structures like alpha-helices and beta-sheets, peptides with N-methylated residues often exhibit a different set of preferred conformations.

The flexibility of the peptide is also a key parameter explored in MD simulations. The root mean square deviation (RMSD) of the peptide backbone from a starting structure is often monitored to assess its stability over the simulation time. For peptides containing this compound, one would expect to see localized regions of flexibility, particularly in the side chain, while the backbone may adopt a more rigid conformation due to the N-methylation.

Table 1: Representative Data from a Hypothetical MD Simulation of a Model Peptide Containing N-Methyl-D-allo-Isoleucine

| Simulation Parameter | Value | Description |

| Simulation Time | 500 ns | The total time duration of the molecular dynamics simulation. |

| Predominant Secondary Structure | β-turn / Extended | The most frequently observed secondary structure element during the simulation. |

| Average Backbone RMSD | 2.5 Å | The average deviation of the backbone atoms from the initial structure, indicating conformational stability. |

| Solvent Accessible Surface Area (SASA) | 150 Ų | The average surface area of the peptide exposed to the solvent, reflecting its compactness. |

Prediction of Backbone Torsion Angles and Side-Chain Rotamer Preferences

A critical aspect of understanding the conformational behavior of peptides containing this compound is the prediction of its backbone torsion angles (φ and ψ) and the preferred orientations of its side chain (rotamers). The N-methylation drastically limits the allowable regions in the Ramachandran plot. For most L-amino acids, the right-handed alpha-helical region (φ ≈ -60°, ψ ≈ -45°) and the beta-sheet region (φ ≈ -135°, ψ ≈ +135°) are highly populated. However, for an N-methylated D-amino acid, the sterically allowed regions are expected to be in the left-handed helical and extended regions of the Ramachandran plot.

The side chain of isoleucine has two chiral centers, leading to four possible stereoisomers: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine. The "allo" configuration, combined with the D-stereochemistry at the alpha-carbon, places the methyl and ethyl groups of the side chain in a specific orientation that will have distinct rotameric preferences compared to the other isomers. MD simulations can map out the energy landscape of the side-chain dihedral angles (χ1 and χ2), revealing the most stable rotameric states and the energy barriers between them.

Quantum Chemical Calculations for Energetic Analysis

Quantum chemical (QC) calculations, such as those based on density functional theory (DFT) or ab initio methods, provide a higher level of theory to investigate the electronic structure and energetics of molecules. researchgate.net For this compound, QC calculations are invaluable for understanding the intrinsic conformational preferences and the nature of non-covalent interactions that stabilize certain structures.

These methods can be used to generate highly accurate potential energy surfaces for the rotation around key dihedral angles. For instance, by systematically rotating the φ and ψ backbone angles and calculating the energy at each point, a detailed Ramachandran map specific to N-methyl-D-allo-isoleucine can be constructed. This provides a more accurate representation of the allowed and disallowed conformational regions than what can be obtained from classical molecular mechanics force fields alone.

QC calculations are also employed to determine the partial atomic charges on the atoms of the non-standard residue. These charges are crucial for accurately modeling the electrostatic interactions in classical MD simulations. The charge distribution in N-methylated residues can be significantly different from their non-methylated counterparts, affecting interactions with other residues and solvent molecules. researchgate.net

Table 2: Hypothetical Quantum Chemical Calculation Results for N-Methyl-D-allo-Isoleucine Dipeptide

| Conformational State | Relative Energy (kcal/mol) | Backbone Dihedrals (φ, ψ) | Key Stabilizing Interactions |

| Global Minimum | 0.0 | (+140°, -150°) | Steric avoidance, favorable van der Waals contacts. |

| Local Minimum 1 | +1.2 | (+70°, -60°) | Left-handed helical-like conformation. |

| Local Minimum 2 | +2.5 | (-75°, +160°) | Extended conformation with specific side-chain orientation. |

Virtual Screening and In Silico Design of Peptidomimetics

The unique structural properties imparted by this compound make it an attractive building block for the design of peptidomimetics—molecules that mimic the structure and function of peptides but with improved pharmacological properties. Virtual screening and in silico design are computational techniques used to identify and optimize new drug candidates. nih.gov

In a virtual screening campaign, large libraries of virtual compounds can be docked into the binding site of a target protein to predict their binding affinity and mode of interaction. Peptides containing N-methyl-D-allo-isoleucine can be included in these libraries to explore their potential as inhibitors or modulators of protein-protein interactions. nih.gov The conformational rigidity introduced by this residue can be advantageous, as it reduces the entropic penalty upon binding, potentially leading to higher affinity.

Furthermore, the structural insights gained from MD and QC studies of peptides containing this compound can guide the rational design of novel peptidomimetics. By understanding the preferred backbone and side-chain conformations, medicinal chemists can design small molecules that mimic these structural features, leading to the development of more potent and selective drugs.

Force Field Development and Refinement for Non-Standard Amino Acids

Accurate MD simulations of peptides containing non-standard residues like this compound are critically dependent on the quality of the force field used. Standard force fields, such as AMBER and CHARMM, are primarily parameterized for the 20 proteinogenic amino acids. biorxiv.orgresearchgate.net Therefore, the development and refinement of parameters for non-standard amino acids are essential for reliable computational studies.

The process of parameterizing a new residue involves several steps. First, quantum chemical calculations are performed on small model compounds (e.g., a dipeptide) to obtain data on bond lengths, bond angles, dihedral angle rotational profiles, and partial atomic charges. nih.gov This data is then used to derive the corresponding force field parameters, such as force constants and equilibrium values for bonds and angles, and the torsional parameters for the dihedral angles.

Several initiatives and platforms, such as Forcefield_NCAA, provide parameters for a wide range of non-canonical amino acids, which can be a valuable starting point. acs.org However, for a residue with the combined complexities of N-methylation and the D-allo-isoleucine stereochemistry, further refinement and validation are often necessary to ensure that the force field accurately reproduces experimental data or high-level quantum chemical calculations. The validation process may involve comparing simulated properties, such as conformational preferences or thermodynamic data, with available experimental results for related molecules.

Challenges and Future Research Directions

Overcoming Synthetic Difficulties in Complex Sequences with Fmoc-N-Methyl-D-allo-Isoleucine

The incorporation of N-methylated amino acids, particularly those with bulky side chains and D-configuration like this compound, into complex peptide sequences is often challenging. The primary difficulties arise from steric hindrance at the secondary amine and the propensity of growing peptide chains to aggregate.

Steric Hindrance: The N-methyl group adds significant steric bulk to the peptide backbone, which can hinder the coupling of the subsequent amino acid. This often results in incomplete or slow reactions, leading to lower yields and the formation of deletion sequences. To overcome this, highly reactive coupling reagents are necessary. For instance, the substitution of standard reagents like HCTU with more potent activators such as HATU has been shown to improve coupling efficiency for N-methylated residues. pnas.org Increasing the coupling time and using a greater excess of the incoming amino acid can also help drive the reaction to completion. pnas.org

Peptide Aggregation: During solid-phase peptide synthesis (SPPS), growing peptide chains can aggregate through intermolecular hydrogen bonding, forming stable secondary structures like β-sheets that render the N-terminus inaccessible for the next coupling step. fu-berlin.desigmaaldrich.com This phenomenon, known as "difficult sequence" formation, is a major obstacle in the synthesis of long or hydrophobic peptides. nih.gov N-methylation can disrupt these hydrogen bonding networks and reduce interchain aggregation. merckmillipore.com However, aggregation can still occur, especially in long sequences.

Several strategies are being explored to mitigate aggregation in sequences containing this compound:

Backbone Protection: Introducing temporary protecting groups on backbone amides, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group, can effectively disrupt hydrogen bonding and prevent aggregation. sigmaaldrich.comnih.gov

Pseudoproline Dipeptides: The use of pseudoproline dipeptides can introduce a "kink" in the peptide backbone, disrupting the formation of regular secondary structures that lead to aggregation. sigmaaldrich.comnih.gov

Chaotropic Solvents: Using solvents like dimethyl sulfoxide (B87167) (DMSO), either alone or in combination with standard solvents like DMF, can help to break up aggregates and improve the solvation of the peptide-resin matrix. researchgate.netrsc.org

Optimized Synthesis Cycles: Specialized protocols, sometimes involving microwave-assisted synthesis, can shorten coupling times and potentially reduce the window for aggregation to occur. pentelutelabmit.com

| Challenge | Mitigation Strategy | Key Findings & References |

| Steric Hindrance | Use of highly reactive coupling reagents (e.g., HATU). | Substitution with HATU and increased coupling times improve yields for N-methylated peptides. pnas.org |

| Increased excess of amino acid and extended coupling times. | Standard practice to drive difficult couplings to completion. pnas.org | |

| Peptide Aggregation | Introduction of backbone-protecting groups (e.g., Hmb, Dmb). | Prevents intermolecular hydrogen bonding, improving solubility and reaction kinetics. sigmaaldrich.comnih.gov |

| Incorporation of pseudoproline dipeptides. | Induces a "kink" in the peptide chain, disrupting secondary structure formation. nih.gov | |

| Use of dissociating solvents (e.g., DMSO). | Overcomes internal aggregation within the peptide-resin matrix. rsc.org | |

| Microwave-assisted synthesis. | Can reduce reaction times and improve efficiency for difficult sequences. pentelutelabmit.com |

Development of Novel Analytical Methods for Real-Time Monitoring in Peptide Synthesis

The challenges associated with synthesizing peptides containing this compound underscore the need for advanced analytical methods. Traditional end-point analysis, where the final product is characterized after cleavage from the resin, is often insufficient as it doesn't provide insight into problems as they occur. Process Analytical Technology (PAT) aims to address this by monitoring the synthesis in real-time, allowing for immediate intervention and process optimization. acs.org

Future research is focused on developing and refining several techniques for real-time monitoring:

Spectroscopic Methods: Techniques like Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) and Near-Infrared (NIR) spectroscopy are being adapted for SPPS. acs.orgresearchgate.net These methods can monitor the disappearance of the free amine and the appearance of the amide bond during coupling, providing real-time kinetic data. Calibration models can be built to quantify reactant concentrations and reaction completion. acs.org

Variable Bed Flow Reactors: A promising innovation is the use of a variable bed flow reactor that monitors changes in resin bed volume. fu-berlin.deresearchgate.netrsc.org During a successful coupling, the resin swells as the peptide elongates. Conversely, on-resin aggregation causes the peptide to desolvate and the resin bed to shrink or collapse. fu-berlin.deresearchgate.net By monitoring the pressure and adjusting the reactor volume, it is possible to detect flawed couplings and aggregation in real-time, enabling adjustments such as repeated couplings before proceeding to the next step. fu-berlin.deresearchgate.net

In-line UV-Vis Monitoring: While monitoring the release of the Fmoc protecting group with UV-Vis spectroscopy is a standard practice in automated synthesizers, new approaches use this data more dynamically. fu-berlin.denih.gov However, its limitation is that it only detects flawed couplings after the fact, once the deprotection step has begun. fu-berlin.de

The integration of these PAT tools into automated peptide synthesizers represents a significant step towards more efficient and reliable production of complex peptides, including those with multiple N-methylated residues. acs.orgcordenpharma.com

| Analytical Method | Principle | Application in SPPS | References |

| ATR-FTIR Spectroscopy | Monitors vibrational modes of chemical bonds. | Real-time tracking of reagent consumption and product formation during coupling reactions. | acs.org |

| Near-Infrared (NIR) Spectroscopy | Measures absorption of near-infrared light. | Monitoring reaction progress of Fmoc-amino acids during solid-phase synthesis. | researchgate.net |

| Variable Bed Flow Reactor | Measures pressure changes related to resin swelling/shrinking. | Real-time detection of coupling efficiency and on-resin aggregation. | fu-berlin.deresearchgate.netrsc.org |

| In-line UV-Vis Monitoring | Quantifies Fmoc-piperidine adduct upon deprotection. | Standard method to assess completion of the deprotection step, indicating the success of the previous coupling. | fu-berlin.denih.gov |

Integration of Computational and Experimental Approaches for Rational Peptide Design

The incorporation of an N-methylated, D-amino acid has profound conformational effects on a peptide. Predicting and understanding these structural changes is crucial for designing peptides with specific biological activities. The integration of computational modeling with experimental validation is a powerful strategy for accelerating the rational design of peptides containing this compound. pnas.orgnih.gov

Computational Modeling: Molecular dynamics (MD) simulations and quantum mechanical approaches can predict the conformational landscape of peptides. researchgate.net These models help researchers explore how the introduction of this compound influences:

Backbone Torsion Angles: N-methylation restricts the allowable phi (φ) and psi (ψ) angles, predisposing the peptide to adopt specific secondary structures.

Cis/Trans Isomerization: The amide bond preceding the N-methylated residue can more readily adopt a cis conformation, a feature that can be critical for receptor binding or creating specific turns.

Experimental Validation: The predictions from computational studies must be validated experimentally.

NMR Spectroscopy: Nuclear Magnetic Resonance is a key tool for determining the three-dimensional structure of peptides in solution. Techniques like measuring amide temperature coefficients can identify solvent-exposed amides, guiding which residues are best suited for N-methylation to improve properties like membrane permeability. pnas.org

X-ray Crystallography: For peptides that can be crystallized, this technique provides a high-resolution atomic-level structure, offering the most detailed validation of computational models.

By using computational tools to screen potential sequences and predict their structures, researchers can prioritize the most promising candidates for synthesis and experimental testing. This synergistic approach saves considerable time and resources, facilitating a more rational and targeted design of novel peptides with enhanced properties conferred by this compound. pnas.orgacs.org

Exploration of New Applications for this compound in Emerging Biomaterials and Nanoscience Research

The unique properties of this compound make it an intriguing building block for applications beyond therapeutics, particularly in the fields of biomaterials and nanoscience. The research in this area focuses on harnessing the self-assembly properties of peptides and amino acid derivatives.

The fluorenylmethyloxycarbonyl (Fmoc) group, typically used for amine protection in SPPS, is a bulky, aromatic moiety. nih.gov This group can drive the self-assembly of molecules through π-π stacking and hydrophobic interactions. nih.govmanchester.ac.uk When attached to an amino acid, the peptide component can form hydrogen bonds, leading to the spontaneous formation of ordered nanostructures like fibers, ribbons, and nanotubes in aqueous solution. manchester.ac.ukresearchgate.net These structures can entrap water to form hydrogels, which are highly hydrated, porous scaffolds with applications in tissue engineering and 3D cell culture. manchester.ac.uknih.gov

The incorporation of N-methyl-D-allo-isoleucine into these self-assembling systems could offer several advantages:

Modulating Self-Assembly: The N-methyl group disrupts the regular hydrogen bonding pattern typical of β-sheets, while the bulky, hydrophobic side chain and D-configuration influence the packing of the molecules. This allows for fine-tuning the morphology (e.g., fiber diameter, pore size) and mechanical properties (e.g., stiffness) of the resulting nanostructures and hydrogels. chemrxiv.org

Enhanced Stability: The N-methyl group confers resistance to proteolytic degradation, which is a critical feature for biomaterials intended for in-vivo use or long-term cell culture, making the resulting hydrogels more stable and long-lasting. merckmillipore.comresearchgate.net

Bioactive Scaffolds: By co-assembling this compound with other Fmoc-amino acids or Fmoc-peptides bearing bioactive motifs (e.g., RGD for cell adhesion), it is possible to create multifunctional biomaterials. nih.govnih.gov The N-methylated component could serve as a structurally stable and inert matrix, while the bioactive components provide specific signals to cells.

Future research will likely explore the self-assembly of short peptides or even single amino acid derivatives of this compound to create novel nanomaterials. researchgate.netchemrxiv.org Understanding the precise interplay between the Fmoc group, the N-methylation, and the unique stereochemistry of D-allo-isoleucine will be key to designing bespoke biomaterials for applications ranging from regenerative medicine to targeted drug delivery. nih.govmdpi.com

Q & A

Q. What are the critical steps in synthesizing Fmoc-N-Methyl-d-allo-isoleucine, and how is its stereochemical integrity maintained?

The synthesis involves activating the carboxylic acid group of N-methyl-d-allo-isoleucine using oxalyl chloride and catalytic DMF in anhydrous dichloromethane (DCM). After forming the acyl chloride, the Fmoc group is introduced via reaction with Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester). Purification via column chromatography (e.g., EtOAc/hexane with 0.5% Et₃N) ensures removal of unreacted reagents and byproducts. Stereochemical integrity is preserved by maintaining low temperatures during activation and using chiral auxiliaries or enantiomerically pure starting materials .

Q. How can researchers verify the enantiomeric purity of this compound?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) is the gold standard. Additionally, ¹H and ¹³C NMR spectroscopy can confirm stereochemistry by analyzing coupling constants (e.g., J-values for β-methyl groups) and comparing with reference data. For example, the ¹H NMR of Fmoc-protected isoleucine derivatives shows distinct shifts for the allo-isomer’s methyl and branching protons .

Q. What storage conditions are optimal for this compound, and why?

The compound should be stored at 0–6°C in airtight, light-protected containers to prevent Fmoc-group cleavage and racemization. Cold storage minimizes hydrolysis of the methyl ester or acyl chloride intermediates, which are prone to degradation at room temperature .

Advanced Research Questions

Q. How does N-methylation impact the coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

N-methylation introduces steric hindrance, reducing coupling rates compared to non-methylated analogs. To mitigate this, researchers use double coupling protocols with potent activators like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and prolonged reaction times (≥2 hours). Monitoring by Kaiser or chloranil tests ensures complete coupling .

Q. What analytical challenges arise when separating allo-isoleucine isomers in Fmoc-protected peptides?

The allo-isoleucine isomer’s β-methyl branching creates near-identical polarity to isoleucine, complicating separation via reverse-phase HPLC. Researchers employ high-resolution mass spectrometry (HRMS) and tandem MS/MS to distinguish fragments. Chiral columns with gradient elution (e.g., 0.1% TFA in acetonitrile/water) can resolve <1% impurities of D-isomers in L-forms .

Q. How does this compound influence peptide conformational stability in structural studies?

The N-methyl group restricts backbone flexibility, promoting helical or β-turn conformations in peptides. This is critical for designing protease-resistant analogs. Comparative circular dichroism (CD) studies with non-methylated peptides reveal enhanced α-helix stability (e.g., ΔΔG of ~1.2 kcal/mol) due to reduced hydrogen-bonding competition .

Q. What strategies are used to resolve contradictions in reported bioactivity data for peptides containing this compound?

Discrepancies often arise from variations in isomer purity or aggregation tendencies. Researchers should:

- Validate enantiomeric purity via chiral HPLC and HRMS.

- Perform dose-response assays in multiple cell lines to rule out off-target effects.

- Use molecular dynamics simulations to assess if methylated residues alter peptide-membrane interactions .

Q. How does the allo configuration affect metabolic stability in vivo compared to standard isoleucine?

The allo configuration’s atypical branching slows enzymatic degradation by proteases like chymotrypsin, increasing plasma half-life. In vivo studies in rodent models show a 2–3× longer t₁/₂ for allo-isoleucine-containing peptides compared to L-isoleucine analogs. LC-MS/MS pharmacokinetic profiling is recommended to quantify stability .

Methodological Considerations

Q. Recommended purification techniques for this compound intermediates

- Crude product : Use flash chromatography with silica gel and EtOAc/hexane (1:10, 0.5% Et₃N) to remove unreacted Fmoc-OSu.

- Final compound : Recrystallization from ether/hexane (1:1) yields high-purity (>97%) product, confirmed by melting point and TLC (Rf = 0.24 in EtOAc/hexane) .

3.2 Troubleshooting racemization during synthesis

Racemization occurs at high temperatures or prolonged reaction times. Mitigation steps:

- Conduct reactions at 0–4°C.

- Use fresh DCM and avoid acidic conditions.

- Add 1% HOBt (hydroxybenzotriazole) to suppress base-induced racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.